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molecular formula C8H5NO2 B068084 5-Formyl-2-hydroxybenzonitrile CAS No. 187152-05-2

5-Formyl-2-hydroxybenzonitrile

Cat. No. B068084
M. Wt: 147.13 g/mol
InChI Key: PWQHSYDCGDVARU-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

To a solution of 2-hydroxybenzonitrile (4.70 g, 41.6 mmol) in acetic acid (40 mL) was added hexamethylenetetraamine (8.7 g, 62.4 mmol) and the mixture was heated to 120° C. for 2 h. The mixture was cooled to room temperature, followed by a standard aqueous/EtOAc workup and purified by silica gel column chromatography (PE:EA=1:1) to afford 5-formyl-2-hydroxybenzonitrile (Intermediate 47a) as a white powder (540 mg, 9%) and 3-formyl-2-hydroxybenzonitrile (Intermediate 47b) as a white powder (1.17 g, 19%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C1N2CN3CN(C2)CN1C3.C[CH2:21][O:22]C(C)=O>C(O)(=O)C>[CH:21]([C:7]1[CH:8]=[CH:9][C:2]([OH:1])=[C:3]([CH:6]=1)[C:4]#[N:5])=[O:22].[CH:21]([C:9]1[C:2]([OH:1])=[C:3]([CH:6]=[CH:7][CH:8]=1)[C:4]#[N:5])=[O:22]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1
Name
Quantity
8.7 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (PE:EA=1:1)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C#N)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 9%
Name
Type
product
Smiles
C(=O)C=1C(=C(C#N)C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08741915B2

Procedure details

To a solution of 2-hydroxybenzonitrile (4.70 g, 41.6 mmol) in acetic acid (40 mL) was added hexamethylenetetraamine (8.7 g, 62.4 mmol) and the mixture was heated to 120° C. for 2 h. The mixture was cooled to room temperature, followed by a standard aqueous/EtOAc workup and purified by silica gel column chromatography (PE:EA=1:1) to afford 5-formyl-2-hydroxybenzonitrile (Intermediate 47a) as a white powder (540 mg, 9%) and 3-formyl-2-hydroxybenzonitrile (Intermediate 47b) as a white powder (1.17 g, 19%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C1N2CN3CN(C2)CN1C3.C[CH2:21][O:22]C(C)=O>C(O)(=O)C>[CH:21]([C:7]1[CH:8]=[CH:9][C:2]([OH:1])=[C:3]([CH:6]=1)[C:4]#[N:5])=[O:22].[CH:21]([C:9]1[C:2]([OH:1])=[C:3]([CH:6]=[CH:7][CH:8]=1)[C:4]#[N:5])=[O:22]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1
Name
Quantity
8.7 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (PE:EA=1:1)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C#N)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 9%
Name
Type
product
Smiles
C(=O)C=1C(=C(C#N)C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08741915B2

Procedure details

To a solution of 2-hydroxybenzonitrile (4.70 g, 41.6 mmol) in acetic acid (40 mL) was added hexamethylenetetraamine (8.7 g, 62.4 mmol) and the mixture was heated to 120° C. for 2 h. The mixture was cooled to room temperature, followed by a standard aqueous/EtOAc workup and purified by silica gel column chromatography (PE:EA=1:1) to afford 5-formyl-2-hydroxybenzonitrile (Intermediate 47a) as a white powder (540 mg, 9%) and 3-formyl-2-hydroxybenzonitrile (Intermediate 47b) as a white powder (1.17 g, 19%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C1N2CN3CN(C2)CN1C3.C[CH2:21][O:22]C(C)=O>C(O)(=O)C>[CH:21]([C:7]1[CH:8]=[CH:9][C:2]([OH:1])=[C:3]([CH:6]=1)[C:4]#[N:5])=[O:22].[CH:21]([C:9]1[C:2]([OH:1])=[C:3]([CH:6]=[CH:7][CH:8]=1)[C:4]#[N:5])=[O:22]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1
Name
Quantity
8.7 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (PE:EA=1:1)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C#N)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 9%
Name
Type
product
Smiles
C(=O)C=1C(=C(C#N)C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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